molecular formula C11H8Cl2O2 B13161368 Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate

Cat. No.: B13161368
M. Wt: 243.08 g/mol
InChI Key: CVJQXDRWPGXHOH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₈Cl₂O₂ and a molecular weight of 243.09 g/mol . It is characterized by the presence of a 2,5-dichlorophenyl group attached to a prop-2-ynoate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,5-dichlorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate is unique due to its specific substitution pattern on the phenyl ring and the presence of an alkyne group. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8Cl2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2H2,1H3

InChI Key

CVJQXDRWPGXHOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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